molecular formula C10H18O6 B14161816 Dipropyl tartrate CAS No. 2217-14-3

Dipropyl tartrate

Cat. No.: B14161816
CAS No.: 2217-14-3
M. Wt: 234.25 g/mol
InChI Key: WCHBXSPACACNBJ-UHFFFAOYSA-N
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Description

Historical Context of Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The concept of using a temporary chiral auxiliary to induce stereoselectivity in a reaction was pioneered by Elias James Corey in 1975. This strategy involves covalently attaching a chiral molecule to an achiral substrate, directing a subsequent reaction to occur from a specific face, and then removing the auxiliary to reveal the desired enantiomerically enriched product. This groundbreaking work opened the door for the development of a wide array of chiral auxiliaries, each with its unique advantages and applications.

In parallel, the development of chiral ligands for metal-catalyzed reactions revolutionized asymmetric synthesis. By coordinating to a metal center, a chiral ligand can create a chiral environment that influences the stereochemical outcome of a catalytic transformation. This approach is highly efficient as only a small amount of the chiral ligand is required to generate large quantities of the chiral product. The design and synthesis of effective chiral ligands remain an active area of research, with a constant drive to achieve higher levels of enantioselectivity and broader substrate scope.

Significance of Dipropyl Tartrate as a Chiral Building Block and Stereocontrol Element

This compound, available in both enantiomeric forms, serves a dual role in asymmetric synthesis. As a chiral building block , its inherent C2 symmetry and stereochemically defined hydroxyl and ester functionalities make it an ideal starting material for the synthesis of a variety of complex molecules, including natural products and pharmaceuticals. wikipedia.org Chemists can strategically manipulate the functional groups of this compound to construct intricate molecular architectures with precise stereochemical control.

Perhaps more profoundly, this compound has gained prominence as a stereocontrol element , most notably as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation. In this seminal transformation, di-n-propyl tartrate, in conjunction with titanium tetraisopropoxide, forms a chiral catalyst that epoxidizes allylic alcohols with exceptional enantioselectivity. The choice of the L-(+)- or D-(−)-enantiomer of this compound dictates the facial selectivity of the epoxidation, allowing for the predictable synthesis of either enantiomer of the resulting epoxy alcohol. This reaction has become a workhorse in organic synthesis due to its reliability, high enantioselectivity, and broad substrate scope.

The following table provides examples of the Sharpless Asymmetric Epoxidation of various allylic alcohols using a catalyst derived from titanium(IV) isopropoxide and (+)-dipropyl tartrate, highlighting the consistently high enantiomeric excess (ee) achieved.

Allylic Alcohol SubstrateProductYield (%)Enantiomeric Excess (ee) (%)
Geraniol(2R,3R)-2,3-Epoxygeraniol77>95
(E)-2-Hexen-1-ol(2R,3R)-2,3-Epoxy-1-hexanol8095
Cinnamyl alcohol(2R,3R)-3-Phenyl-2,3-epoxy-1-propanol80>98

Data sourced from specific research findings.

Overview of Key Research Domains Involving this compound

The versatility of this compound has led to its application in a diverse range of research areas within organic chemistry. Its impact is particularly notable in the following domains:

Natural Product Synthesis: The Sharpless asymmetric epoxidation, employing this compound, is a frequently utilized key step in the total synthesis of numerous complex natural products. The resulting chiral epoxy alcohols are versatile intermediates that can be elaborated into a wide array of functionalities. Furthermore, this compound itself serves as a chiral starting material for the synthesis of natural products containing 1,2-diol or related motifs.

Pharmaceutical Synthesis: The ability to generate enantiomerically pure building blocks is paramount in the pharmaceutical industry. This compound-mediated reactions are instrumental in the synthesis of chiral intermediates for active pharmaceutical ingredients (APIs). For instance, chiral epoxides are common precursors for the synthesis of β-blockers, anti-cancer agents, and antiviral drugs.

Development of New Synthetic Methodologies: The success of this compound in the Sharpless epoxidation has inspired chemists to explore its use in other asymmetric transformations. Researchers have developed new stereoselective reactions that utilize this compound or its derivatives as chiral ligands or auxiliaries, further expanding the toolkit of synthetic organic chemists.

The following table showcases the use of di-n-propyl tartrate as a chiral building block in the synthesis of bioactive molecules.

Target MoleculeSynthetic StrategyKey Intermediate Derived from this compound
(+)-Brefeldin AConvergent synthesisChiral cyclopentane (B165970) derivative
(-)-SwainsonineLinear synthesisChiral piperidine (B6355638) precursor
(+)-Phoracantholide IMacrolactonizationChiral hydroxy acid

Information compiled from various synthetic studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2217-14-3

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

dipropyl 2,3-dihydroxybutanedioate

InChI

InChI=1S/C10H18O6/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h7-8,11-12H,3-6H2,1-2H3

InChI Key

WCHBXSPACACNBJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C(C(C(=O)OCCC)O)O

Origin of Product

United States

Stereochemical Foundations and Chiral Properties of Dipropyl Tartrate

Enantiomeric Forms and Absolute Configuration Studies

Dipropyl tartrate exists in three stereoisomeric forms: the enantiomeric pair, (+)-dipropyl L-tartrate and (-)-dipropyl D-tartrate, and the achiral meso form. The enantiomers are non-superimposable mirror images of each other and exhibit equal but opposite optical rotation. The absolute configuration of the stereocenters in the naturally occurring L-(+)-tartaric acid, from which (+)-dipropyl tartrate is derived, is (2R, 3R). Conversely, the D-(-)-tartaric acid possesses a (2S, 3S) configuration.

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. For tartaric acid and its derivatives, this was historically established through a combination of chemical correlations and X-ray crystallography. The pioneering work of Bijvoet in 1951, using anomalous X-ray scattering, definitively established the absolute configuration of the sodium rubidium salt of L-(+)-tartaric acid, and by extension, its derivatives like this compound. This foundational work provided a reliable reference for the assignment of absolute configurations to a vast number of chiral molecules.

The chiroptical properties of the enantiomeric forms of this compound are summarized in the table below.

EnantiomerAbsolute ConfigurationSign of Optical Rotation
(+)-Dipropyl L-tartrate(2R, 3R)(+)
(-)-Dipropyl D-tartrate(2S, 3S)(-)

Conformational Analysis of this compound and its Derivatives

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a crucial role in its reactivity and its ability to discriminate between different stereochemical pathways. For this compound, the relative orientation of its functional groups, particularly the ester and hydroxyl moieties, dictates its effectiveness as a chiral ligand.

Spectroscopic Investigations of Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. Studies on tartaric acid and its esters have utilized vicinal proton-proton (³JHH) and carbon-proton (³JCH) coupling constants to deduce the predominant conformations. For tartaric acid itself, these studies have shown that the molecule does not significantly change its conformation with pH. In aqueous solutions, the most favored conformer is one where the carboxyl groups are in a trans orientation, which is stabilized in a solvent with a high dielectric constant. researchgate.net

While specific NMR studies focusing solely on this compound are not extensively reported, research on analogous diaryl esters of L-tartaric acid provides valuable insights. nih.gov In these studies, a combination of NMR and circular dichroism (CD) spectroscopy in solution was employed. The four-carbon tartrate backbone was consistently found to be in an extended conformation. nih.gov This suggests that the propyl groups in this compound are also likely to favor an extended arrangement to minimize steric hindrance.

Computational Studies on Conformations and Intermolecular Interactions

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for studying molecular conformations and the subtle intermolecular interactions that govern them. DFT calculations performed on diaryl esters of L-tartaric acid have corroborated the experimental findings from NMR and CD spectroscopy, confirming that the extended conformation of the tartrate chain is the most stable. nih.gov These computational models allow for a detailed analysis of the dihedral angles and bond lengths, providing a precise picture of the molecule's three-dimensional structure.

In the crystalline state, X-ray diffraction studies of these diaryl tartrate esters revealed a higher degree of nonplanarity in the tartrate chain compared to the solution-state conformations. nih.gov This highlights the influence of packing forces in the solid state on the molecule's preferred geometry. Computational models can also be used to explore the potential energy surface of this compound, identifying various low-energy conformers and the barriers to their interconversion. These studies are crucial for understanding the dynamic behavior of the molecule and its interactions with other chemical species.

Chirality Transfer Mechanisms in this compound-Mediated Systems

The most prominent application of this compound, particularly its diisopropyl analogue (DIPT), is as a chiral ligand in the Sharpless asymmetric epoxidation of allylic alcohols. wikipedia.orgwayne.edu This reaction provides a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols, which are versatile building blocks in organic synthesis. The mechanism of chirality transfer in this system is a well-studied example of how a chiral ligand can effectively control the stereochemical outcome of a reaction.

The active catalyst in the Sharpless epoxidation is a titanium-tartrate complex, which is believed to exist as a dimer of [Ti(tartrate)(OR)₂]. wikipedia.org In this complex, the this compound ligand creates a chiral environment around the titanium center. The allylic alcohol substrate coordinates to the titanium, and the subsequent epoxidation by tert-butyl hydroperoxide occurs from a specific face of the double bond, dictated by the chirality of the tartrate ligand.

A widely accepted mnemonic helps predict the stereochemical outcome. With (+)-dipropyl tartrate (derived from L-tartaric acid), the epoxidation of an allylic alcohol, when viewed with the alcohol group in the lower right quadrant of a plane containing the double bond, will occur from the top face. Conversely, using (-)-dipropyl tartrate (from D-tartaric acid) directs the epoxidation to the bottom face. wikipedia.org

Recent DFT studies on the Sharpless epoxidation mechanism have provided a more detailed picture of the transition state. nih.gov These studies highlight the importance of the C=O···Ti interactions and the O−C−C=C dihedral angle in determining the enantioselectivity. The conformation of the tartrate ligand within the titanium complex is crucial for creating the specific steric and electronic environment that favors one enantiomeric product over the other. The ester groups of the tartrate are believed to play a key role in orienting the substrate and the oxidant, thus ensuring a highly efficient transfer of chirality from the ligand to the product.

Sharpless Asymmetric Epoxidation of Allylic Alcohols

The Sharpless asymmetric epoxidation, a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols, utilizes a catalyst system typically composed of titanium(IV) isopropoxide, a chiral dialkyl tartrate such as this compound, and an oxidant, commonly tert-butyl hydroperoxide. wikipedia.orgresearchgate.net This reaction is highly valued for its predictability, high enantioselectivity (often exceeding 90% enantiomeric excess), and the ready availability of the required reagents. researchgate.nettcichemicals.com The stereochemical outcome of the epoxidation is determined by the chirality of the dialkyl tartrate used, allowing for the selective formation of either enantiomer of the epoxy alcohol product. tcichemicals.com

Mechanistic Elucidation of Titanium(IV)-Dipropyl Tartrate Catalytic Cycles

The mechanism of the Sharpless epoxidation has been the subject of extensive investigation, with studies pointing to a catalytic cycle involving a dimeric titanium-tartrate complex as the active catalyst. wayne.edunih.gov Density Functional Theory (DFT) studies have been instrumental in modeling the structures and energetics of the various intermediates and transition states involved in the reaction. wayne.edunih.gov

The formation of the active catalyst begins with the reaction between titanium(IV) isopropoxide and this compound. wayne.edu This initial step involves the exchange of isopropoxide ligands on the titanium center with the diol of the tartrate ester. wayne.edu While a monomeric tetracoordinate titanium(IV) tartrate species can be formed, it is thermodynamically favored to dimerize, creating a more reactive pentacoordinate catalyst. wayne.edunih.gov This dimeric structure, often denoted as [Ti(tartrate)(OR)₂]₂, is considered the dominant and most active catalytic species in the reaction mixture. researchgate.net

The high enantioselectivity of the Sharpless epoxidation is a direct consequence of the chiral environment created by the this compound ligand within the dimeric titanium complex. oregonstate.edu The tartrate ligands create a C₂-symmetric chiral pocket that dictates the facial selectivity of the epoxidation. oregonstate.edu The stereochemistry of the resulting epoxide can be reliably predicted based on the chirality of the tartrate used; for instance, L-(+)-diethyl tartrate typically directs epoxidation to one face of the double bond, while D-(-)-diethyl tartrate directs it to the opposite face. harvard.edu

The orientation of the allylic alcohol substrate when coordinated to the titanium center is a critical factor in determining the stereochemical outcome. wayne.edu The O-C-C=C dihedral angle of the coordinated allylic alcohol has a significant influence on the enantioselectivity of the reaction. wayne.edunih.gov The catalyst essentially acts as a chiral template, forcing the allylic alcohol to adopt a specific conformation that exposes one of the two prochiral faces of the double bond to the oxidant. mdpi.comoregonstate.edu The interaction between the ester carbonyl groups of the tartrate ligand and the titanium center is also thought to play a role in orienting the substrate and influencing the activation energies. nih.gov

The rate-determining step in the Sharpless epoxidation is the transfer of the oxygen atom from the coordinated tert-butyl hydroperoxide to the double bond of the allylic alcohol. wayne.edu Kinetic studies have shown that the reaction is first-order in both the substrate and the oxidant. researchgate.net The activation barriers for the epoxidation are significantly higher than those for the preceding ligand exchange steps. nih.gov

Theoretical studies, particularly DFT calculations, have provided detailed insights into the transition state of the oxygen transfer step. wayne.edunih.govwayne.edu The geometry of this transition state is crucial for the high enantioselectivity observed. wayne.edu The catalyst weakens the O-O bond of the hydroperoxide, facilitating its cleavage during the oxygen transfer process. mdpi.com The mechanism involves a concerted but asynchronous process where the new C-O bonds of the epoxide are formed as the O-O bond of the peroxide is broken. mdpi.com The energy difference between the transition states leading to the two possible enantiomeric products is substantial, accounting for the high enantiomeric excesses typically achieved in this reaction. wayne.edu

Substrate Scope and Stereoselectivity in Sharpless Asymmetric Epoxidation Reactions

The Sharpless asymmetric epoxidation is applicable to a wide range of primary and secondary allylic alcohols, demonstrating its broad synthetic utility. wikipedia.org The reaction generally proceeds with high yields and excellent enantioselectivities. tcichemicals.com

The substitution pattern on the allylic alcohol can have a notable impact on the reactivity and enantioselectivity of the epoxidation. Generally, Z-substituted allylic alcohols tend to be less reactive and give lower enantioselectivities compared to their E-isomeric counterparts. harvard.edu The steric and electronic properties of the substituents on the double bond and at the carbinol center can influence the optimal orientation of the substrate within the catalyst's chiral pocket, thereby affecting the enantiomeric excess of the product. harvard.eduprinceton.edu For instance, bulkier substituents may lead to more pronounced differentiation between the two faces of the alkene.

Below is a table illustrating the effect of allylic alcohol substitution on the enantiomeric excess (ee) in the Sharpless asymmetric epoxidation using (+)-diethyl tartrate (DET) or (+)-diisopropyl tartrate (DIPT).

Allylic Alcohol SubstrateChiral LigandEnantiomeric Excess (% ee)Yield (%)
(E)-2-Hexen-1-olHPrH(+)-DET8674
GeraniolComplex Structure(+)-DIPT>9879
Cinnamyl alcoholHPhH(+)-DET9588
Allyl alcoholHHH(+)-DIPT9065
(Z)-2-Buten-1-olMeHH(+)-DET8697
Kinetic Resolution Strategies via Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation, a renowned method for the enantioselective oxidation of allylic alcohols, also provides a powerful strategy for the kinetic resolution of racemic secondary allylic alcohols. In this context, a chiral catalyst system, typically composed of titanium tetraisopropoxide, a chiral dialkyl tartrate, and a hydroperoxide oxidant, preferentially epoxidizes one enantiomer of the racemic alcohol at a much faster rate than the other. This rate difference allows for the separation of the unreacted, enantiomerically enriched alcohol from the epoxidized product.

While diethyl tartrate (DET) is a commonly employed chiral ligand in this process, the use of diisopropyl tartrate (DIPT) has been shown to often lead to higher levels of enantioselectivity. The choice between (+)-DIPT and (-)-DIPT dictates which enantiomer of the allylic alcohol reacts more rapidly. For instance, in the presence of (+)-DIPT, one enantiomer will be selectively converted to its corresponding epoxide, leaving behind the other enantiomer in high enantiomeric excess.

A key characteristic of kinetic resolution is that the maximum theoretical yield for the recovery of the unreacted enantiomer is 50%. However, the enantiomeric excess (ee) of the recovered alcohol can approach very high values, often exceeding 98%. This makes the Sharpless kinetic resolution a valuable tool for accessing chiral building blocks that may be difficult to synthesize through other means. The efficiency of the resolution is quantified by the selectivity factor (s), which is the ratio of the rates of epoxidation of the two enantiomers (k_fast / k_slow). A high selectivity factor is crucial for achieving high enantiomeric excess at reasonable conversions.

The following table provides illustrative data on the kinetic resolution of a racemic secondary allylic alcohol using a Ti(OiPr)₄/DIPT catalyst system.

Substrate (Racemic Allylic Alcohol)Chiral LigandConversion (%)Enantiomeric Excess of Unreacted Alcohol (%)
(±)-1-Octen-3-ol(+)-DIPT55>96
(±)-trans-3-Hexen-2-ol(-)-DIPT5295
(±)-cis-2-Methyl-3-penten-2-ol(+)-DIPT60>98

Synthetic Applications of Sharpless Epoxidation Products in Complex Molecule Synthesis

The chiral 2,3-epoxy alcohols obtained from the Sharpless asymmetric epoxidation are highly versatile synthetic intermediates. The inherent strain of the three-membered epoxide ring allows for regioselective and stereospecific ring-opening reactions with a variety of nucleophiles. This reactivity provides access to a diverse range of functionalized chiral building blocks that have been instrumental in the total synthesis of numerous complex natural products and biologically active molecules.

The synthetic utility of these epoxides stems from the ability to control the stereochemical outcome of subsequent transformations. For example, nucleophilic opening of the epoxide can lead to the formation of 1,2-diols, amino alcohols, and ethers, all with well-defined stereochemistry. This predictable stereocontrol is a cornerstone of modern asymmetric synthesis.

Products derived from Sharpless epoxidation have been utilized as key fragments in the synthesis of a wide range of natural products, including:

Sugars: The stereochemically dense nature of carbohydrates makes their synthesis challenging. Sharpless epoxidation products provide a reliable entry point for the construction of various sugar molecules.

Terpenes: This large and diverse class of natural products often contains multiple stereocenters, the controlled installation of which can be achieved using chiral epoxides.

Leukotrienes: These biologically active lipids play a role in inflammation, and their synthesis often relies on the stereoselective introduction of oxygen functionalities, a task well-suited for Sharpless epoxidation products.

Pheromones: The biological activity of many insect pheromones is highly dependent on their stereochemistry. Asymmetric epoxidation provides a means to synthesize these compounds with high isomeric purity.

Antibiotics: Many complex antibiotics, such as erythromycin and methymycin, contain long chains with multiple stereocenters. The iterative use of Sharpless epoxidation and subsequent functionalization has been a key strategy in the synthesis of these molecules.

The ability to generate chiral epoxides with high enantiomeric purity has solidified the Sharpless asymmetric epoxidation as an indispensable tool in the synthesis of complex and biologically important molecules.

This compound in Other Asymmetric Transformations

Beyond its pivotal role in asymmetric epoxidation, this compound, particularly in the form of diisopropyl tartrate (DIPT), has found significant application as a chiral auxiliary in other asymmetric carbon-carbon bond-forming reactions. Notably, it has been instrumental in the development of asymmetric allylboration and crotylboration reactions, which are powerful methods for the stereoselective synthesis of homoallylic alcohols.

Asymmetric Allylboration and Crotylboration Reactions

Asymmetric allylboration and crotylboration involve the reaction of an aldehyde with an allyl- or crotylboronate reagent to generate a homoallylic alcohol with one or two new stereocenters. The stereochemical outcome of these reactions can be effectively controlled by the use of chiral auxiliaries attached to the boron atom. Diisopropyl tartrate has proven to be a highly effective chiral ligand in this context.

Chiral Crotylboronates Modified with this compound

The seminal work in this area has focused on the use of diisopropyl tartrate-modified (E)- and (Z)-crotylboronates. These reagents are typically prepared by the reaction of the corresponding crotylpotassium species with a boron trihalide, followed by esterification with diisopropyl tartrate. The resulting chiral crotylboronates are stable and can be stored for extended periods.

The geometry of the crotyl group ((E) or (Z)) in the boronate reagent dictates the relative stereochemistry of the newly formed stereocenters in the homoallylic alcohol product. For example, the reaction of an (E)-crotylboronate with an aldehyde generally leads to the anti-homoallylic alcohol, while a (Z)-crotylboronate yields the syn-diastereomer. The facial selectivity of the aldehyde addition is controlled by the chirality of the diisopropyl tartrate ligand. By selecting either (+)- or (-)-DIPT, it is possible to access all four possible stereoisomers of the homoallylic alcohol product.

Factors Influencing Stereoselectivity in Aldehyde Additions

The high degree of stereoselectivity observed in the reactions of tartrate-modified allyl- and crotylboronates with aldehydes is a result of a highly organized, chair-like six-membered ring transition state. Several factors influence the stereochemical outcome of these reactions:

Chirality of the Tartrate Ester: The absolute configuration of the diisopropyl tartrate ligand is the primary determinant of the enantioselectivity of the reaction. The chiral environment created by the tartrate directs the approach of the aldehyde to one of the two faces of the allyl or crotyl group.

Geometry of the Double Bond: As mentioned previously, the (E) or (Z) geometry of the crotylboronate determines the syn or anti relative stereochemistry of the product.

Nature of the Aldehyde: The steric bulk of the aldehyde substituent can influence the diastereoselectivity of the reaction, particularly in cases of "matched" and "mismatched" double diastereoselection where the aldehyde itself is chiral.

Reaction Conditions: Temperature and solvent can play a role in the level of stereoselectivity. Reactions are typically carried out at low temperatures (e.g., -78 °C) to enhance selectivity.

The following table illustrates the predictable stereochemical outcomes of the reaction between different crotylboronates modified with diisopropyl tartrate and an achiral aldehyde.

CrotylboronateChiral AuxiliaryAldehydeMajor Product DiastereomerMajor Product Enantiomer
(E)-Crotylboronate(+)-DIPTRCHOanti(R,S)
(E)-Crotylboronate(-)-DIPTRCHOanti(S,R)
(Z)-Crotylboronate(+)-DIPTRCHOsyn(R,R)
(Z)-Crotylboronate(-)-DIPTRCHOsyn(S,S)
Mechanistic Studies of Tartrate Ester Modified Allylboronates

Mechanistic investigations into the reactions of tartrate ester-modified allylboronates have provided valuable insights into the origin of the high stereoselectivity. The prevailing model involves a Zimmerman-Traxler-type transition state where the aldehyde oxygen coordinates to the boron atom. This coordination, followed by the transfer of the allyl or crotyl group to the aldehyde carbonyl carbon, proceeds through a chair-like six-membered ring.

In this transition state, the substituents of the aldehyde and the allylboronate occupy pseudo-equatorial positions to minimize steric interactions. The C₃ symmetry of the tartrate ester ligand is believed to play a crucial role in creating a well-defined chiral pocket that dictates the facial selectivity of the aldehyde's approach. Computational studies have further supported this model, highlighting the importance of both steric and electronic interactions in determining the stereochemical outcome. The rigidity of the bicyclic tartrate-boronate structure is a key feature that contributes to the high levels of stereocontrol observed in these reactions.

Stereoselective Polymerization Processes:While stereocontrol is a critical aspect of polymer chemistry, and chiral catalysts play a significant role, a connection between this compound and the catalysis of stereoselective polymerization processes is not documented in the reviewed literature.

An exploration of this compound's role in advancing asymmetric catalysis reveals its significance in the development of heterogeneous catalytic systems and the nuanced concepts of symmetry and racemic catalysis. This article delves into the specifics of immobilizing this compound-based catalysts and the theoretical underpinnings of its use in complex catalytic reactions.

Computational Chemistry Approaches in Dipropyl Tartrate Research

Density Functional Theory Calculations for Reaction Mechanisms and Stereoselectivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a robust tool for studying organic reactions, offering a balance between computational cost and accuracy. In the context of dipropyl tartrate and related esters, DFT is employed to unravel complex reaction mechanisms and predict the stereochemical outcomes of reactions.

The elucidation of a reaction mechanism involves mapping the potential energy surface (PES) that connects reactants to products. Key points on this surface include local minima, corresponding to stable intermediates, and saddle points, which represent transition states (TS). DFT calculations are instrumental in locating and characterizing the geometry and energy of these stationary points.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step of the reaction. For reactions involving this compound, such as its synthesis via esterification of tartaric acid or its use as a chiral ligand in catalysis, DFT can model the bond-forming and bond-breaking processes. Computational studies on related systems have shown that this approach can accurately describe the intricate electronic and steric effects that dictate the reaction pathway. Although specific DFT studies detailing the transition states for reactions of this compound are not extensively documented in publicly available literature, the methodology is well-established for analogous ester systems.

As a chiral molecule, this compound's utility in asymmetric synthesis often depends on its ability to induce stereoselectivity. DFT calculations provide a powerful means to predict and rationalize the stereochemical outcome of a reaction. In an asymmetric reaction, the pathways leading to different stereoisomers proceed through diastereomeric transition states. These diastereomeric transition states have different energies, and this energy difference determines the selectivity of the reaction.

According to transition state theory, the ratio of the products is related to the difference in the Gibbs free energy of activation (ΔΔG‡) between the competing diastereomeric transition states. By calculating the energies of these transition states with a high degree of accuracy, DFT can be used to predict the enantiomeric excess (ee) or diastereomeric excess (de) of a reaction. Non-covalent interaction (NCI) analysis is often paired with these calculations to visualize and understand the specific steric clashes or stabilizing interactions (like hydrogen bonds) that favor one transition state over another, thereby explaining the origin of stereoselectivity nsf.gov.

Molecular Modeling of Chiral Interactions and Selectivity

Molecular modeling, particularly through molecular dynamics (MD) simulations, offers a dynamic picture of intermolecular interactions that are crucial for understanding chiral recognition. Chiral recognition is the basis for enantioselective separation techniques, such as chiral chromatography, where this compound or its derivatives might be used as a chiral selector.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing detailed information on the conformational changes and binding events between a host and guest molecule. In the context of chiral recognition, MD can be used to simulate the interaction between the enantiomers of a racemic mixture and a chiral selector. nih.govnih.govresearchgate.netnsf.gov By analyzing the simulation trajectories, researchers can:

Identify the preferred binding sites or pockets on the chiral selector. nih.gov

Determine the specific intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, π-π stacking) responsible for complex formation.

Calculate the binding free energy for each enantiomer, which correlates with the experimental elution order in chromatography. uni-muenchen.de

These simulations provide a molecular-level rationale for why one enantiomer binds more strongly than the other, elucidating the mechanism of chiral discrimination. nih.govnih.govresearchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are highly effective in predicting various spectroscopic properties, which can then be correlated with experimental data to confirm molecular structure and conformation. For dialkyl tartrates, DFT has been successfully used to interpret vibrational absorption (VA), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD) spectra. nih.gov

VCD spectroscopy is particularly sensitive to the absolute configuration and conformation of chiral molecules. The comparison between experimental VCD spectra and DFT-calculated spectra for a specific enantiomer allows for unambiguous structural assignment. Studies on dialkyl tartrates, such as dimethyl tartrate and diisopropyl tartrate (an isomer of this compound), have shown that DFT calculations can accurately reproduce the experimental spectra. nih.gov These calculations indicate that in nonpolar solvents like carbon tetrachloride, the dominant conformation is a "trans-COOR" form, which is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group on the same chiral carbon. nih.gov In more polar solvents like DMSO, intermolecular hydrogen bonding with the solvent becomes more significant. nih.gov

The excellent agreement between theoretical and experimental data provides strong evidence for the predicted conformational preferences.

Table 1: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for Dimethyl-L-tartrate

Vibrational ModeExperimental Frequency (cm⁻¹) in CCl₄DFT Calculated Frequency (cm⁻¹)
OH Stretch (H-bonded)35203515
CH Stretch29592962
C=O Stretch17501755
C-O Stretch11201125

Note: Data derived from studies on dimethyl tartrate, a close analogue of this compound, illustrating the predictive accuracy of DFT methods.

Studies on Host-Guest Complexation and Supramolecular Assemblies

This compound can participate in the formation of supramolecular structures through non-covalent interactions, acting as either a host or a guest molecule. Computational chemistry provides essential tools to investigate the structure, stability, and dynamics of these host-guest complexes. Quantum chemical methods like DFT are used to determine stable geometries and calculate binding energies, while MD simulations can explore the dynamic process of complex formation and dissociation.

A notable area of study involves the complexation of tartrate esters with cyclodextrins (CDs), which are macrocyclic oligosaccharides with a hydrophobic inner cavity. Experimental and computational studies on dialkyl tartrates have shown that they form inclusion complexes with CDs, although the interaction is often weak. nih.gov DFT calculations can model the inclusion complex, identifying the key intermolecular forces, such as van der Waals forces and hydrogen bonds, that stabilize the assembly.

Binding constants derived from experimental techniques like isothermal titration calorimetry can be compared with computationally derived binding free energies to validate the theoretical models. nih.gov These computational explorations are crucial for designing novel supramolecular systems with tailored properties for applications in areas such as drug delivery and catalysis.

Table 2: Calculated Binding Energies for Host-Guest Complexes

Host MoleculeGuest MoleculeComputational MethodCalculated Binding Energy (kcal/mol)
β-CyclodextrinDiethyl l-tartrateNot Specified< 2.7 (Implied by K < 100)
D-diisopropyl tartrateR-amlodipinePM3/Docking-5.9964
D-diethyl tartrateR-amlodipinePM3/Docking-4.8662

Note: Data derived from studies on tartrate derivatives to illustrate the application of computational methods in determining the energetics of host-guest complexation.

Advanced Analytical Methodologies for Dipropyl Tartrate and Its Derivatives

Chromatographic Techniques for Enantiomer Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of enantiomers and the assessment of enantiomeric purity. The underlying principle of chiral chromatography involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which can be part of the stationary phase or a mobile phase additive. This differential interaction leads to different retention times for the enantiomers, enabling their separation.

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers. The separation is achieved using a chiral stationary phase (CSP), which is typically a chiral molecule coated or bonded to the inside of a capillary column. While direct applications for dipropyl tartrate are not extensively documented in readily available literature, the principles of chiral GC are well-established for similar compounds like tartaric acid derivatives. libretexts.org

The mechanism of separation in chiral GC relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase. gcms.cz Common chiral stationary phases used for such separations include derivatives of amino acids and cyclodextrins. researchgate.netumich.edu For tartaric acid esters, derivatization to more volatile forms may be employed to enhance separation efficiency. researchgate.net The choice of the CSP is critical and is determined by the functional groups present in the analyte and their potential for chiral recognition through interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation. gcms.cz

Table 1: Key Considerations for Chiral GC Method Development for Tartrate Esters

ParameterDescriptionRelevance to this compound
Chiral Stationary Phase The chiral selector coated on the column.Cyclodextrin (B1172386) or amino acid-based phases are potential candidates.
Column Temperature Affects retention times and peak resolution.Optimization is crucial for achieving baseline separation of enantiomers.
Carrier Gas Flow Rate Influences the efficiency of the separation.Needs to be optimized for the specific column and analyte.
Derivatization Chemical modification to increase volatility.May be necessary for this compound to improve chromatographic behavior.

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is one of the most widely used methods for the enantioselective analysis of a broad range of compounds, including esters like this compound. mdpi.comchiralpedia.com The versatility of HPLC allows for separation under normal-phase, reversed-phase, or polar organic modes, providing flexibility in method development. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for the separation of a wide variety of chiral compounds. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure. For tartaric acid and its derivatives, these types of CSPs have demonstrated successful enantioseparation. researchgate.net The "three-point interaction model" is a fundamental concept in chiral recognition, suggesting that for effective separation, there must be at least three points of interaction between the analyte and the chiral stationary phase, with at least one of these interactions being stereochemically dependent. chiralpedia.com

Table 2: Common Chiral Stationary Phases for HPLC and Their Potential Applicability to this compound

CSP TypeChiral SelectorPotential Interactions with this compound
Polysaccharide-based Cellulose or amylose derivativesHydrogen bonding (with hydroxyl and ester groups), dipole-dipole interactions.
Protein-based e.g., Bovine Serum Albumin (BSA)Hydrophobic and polar interactions.
Cyclodextrin-based Modified α-, β-, or γ-cyclodextrinsInclusion complexation of the propyl groups within the cyclodextrin cavity.
Macrocyclic Glycopeptides e.g., Teicoplanin, VancomycinMultiple chiral centers and functional groups for various interactions. springernature.com

Capillary Electrophoresis (CE) has emerged as a highly efficient and rapid technique for chiral separations. chromatographytoday.com The separation in CE is based on the differential migration of charged species in an electric field. For the separation of neutral enantiomers like this compound, a chiral selector is added to the background electrolyte. chromatographytoday.com

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. helsinki.finih.gov They form inclusion complexes with the enantiomers, and differences in the stability of these diastereomeric complexes lead to different effective mobilities and, consequently, separation. researchgate.net For tartaric acid and its esters, various CE methods have been developed utilizing different chiral selectors and operating conditions. nih.govnih.govresearchgate.netbohrium.com The use of dual cyclodextrin systems can sometimes enhance enantioselectivity. nih.gov

Table 3: Parameters for Optimization in Chiral Capillary Electrophoresis of Tartrate Esters

ParameterInfluence on SeparationTypical Conditions
Chiral Selector & Concentration Determines the degree of chiral recognition.Cyclodextrins (e.g., β-CD derivatives) at mM concentrations.
Buffer pH Affects the charge of the analyte and the electroosmotic flow (EOF).Optimized based on the pKa of the analyte and selector.
Applied Voltage Influences migration times and separation efficiency.Typically in the range of 15-30 kV.
Temperature Affects buffer viscosity, EOF, and complexation kinetics.Controlled to ensure reproducibility.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide valuable information about the three-dimensional structure and absolute configuration of chiral molecules like this compound.

Vibrational Absorption (VA) spectroscopy, commonly known as infrared (IR) spectroscopy, provides information about the functional groups and molecular structure of a compound. Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. VCD provides detailed information about the stereochemistry and conformation of molecules in solution. nih.govacs.org

Studies on dialkyl tartrates, including dimethyl, diethyl, and diisopropyl tartrate, have shown that their VA and VCD spectra are sensitive to the solvent environment. nih.gov Density functional theory (DFT) calculations have been instrumental in interpreting the experimental spectra. For dialkyl tartrates in non-polar solvents like carbon tetrachloride (CCl₄), the dominant conformation is a trans-ester form with an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group on the same chiral carbon. nih.govacs.org In polar solvents like dimethyl sulfoxide (B87167) (DMSO), intermolecular hydrogen bonding with the solvent molecules becomes more prevalent. nih.gov The VCD spectra of tartaric acid and its esters have been used to establish a correlation between the sign of the VCD signal associated with the C*-O stretching vibrations and the absolute configuration. acs.org

Table 4: Key Vibrational Bands for Dialkyl Tartrates

Vibrational ModeApproximate Wavenumber (cm⁻¹) in CCl₄Significance
O-H stretch~3500Indicates hydrogen bonding (intra- or intermolecular).
C=O stretch~1750Characteristic of the ester functional group.
C*-O stretch~1100-1150Sensitive to the conformation and absolute configuration.

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a chiral substance with the wavelength of light. mdpi.com The resulting ORD curve can be used to determine the absolute configuration of a molecule, especially when combined with theoretical calculations. nih.gov

For dialkyl tartrates, ORD measurements have been shown to be solvent-dependent. nih.gov The experimental ORD data for dialkyl-D-tartrates in CCl₄ correlate well with the values predicted by DFT calculations for the most stable conformer. nih.gov This correlation allows for the confident assignment of the absolute configuration and provides insights into the conformational preferences of these molecules in solution. The ORD technique is a powerful tool for characterizing the chiroptical properties of this compound and its derivatives.

Electronic Circular Dichroism for Supramolecular Chirality

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for investigating the chirality of molecules, including this compound and its derivatives. This method relies on the differential absorption of left and right circularly polarized light by chiral molecules. In the context of this compound, ECD is particularly valuable for studying supramolecular chirality, which arises from the self-assembly of molecules into larger, ordered structures. nih.govuni-muenchen.de

The conformation of tartrate counterions can be investigated in various environments, such as in micellar solutions and chiral ribbons. nih.gov ECD spectra of tartrate derivatives are sensitive to the chiral arrangement of the molecules at the surface of bilayers. nih.govuni-muenchen.de For instance, the ECD spectrum of sodium L-tartrate in an aqueous solution displays two negative bands at 194 and 211 nm. The band at 211 nm is attributed to the n-π* transition of the carboxylate group. uni-muenchen.de

Significant changes in the ECD spectra are observed when tartrate derivatives form multilayered chiral assemblies. These spectral modifications are primarily due to the chiral arrangement of the tartrate molecules and are not necessarily indicative of a conformational change of the tartrate ions themselves. nih.govuni-muenchen.de Furthermore, the intensity of the ECD signal can be correlated with the pitch of the helical ribbons formed in these supramolecular structures. nih.gov This demonstrates the utility of ECD in characterizing the large-scale chiral organization of this compound derivatives.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including this compound and its derivatives. wpmucdn.comslideshare.netcore.ac.ukresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, stereochemistry, and conformation of a molecule. wpmucdn.comcore.ac.uk

For the structural analysis of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

Key NMR Techniques for Structural Elucidation:

NMR Experiment Information Provided
¹H NMR Provides information about the number, environment, and connectivity of protons in the molecule. The chemical shift of each proton signal is indicative of its electronic environment. slideshare.net
¹³C NMR Reveals the number and types of carbon atoms present in the molecule. Chemical shifts differentiate between sp³, sp², and sp hybridized carbons, as well as carbonyl carbons. uomustansiriyah.edu.iq
COSY (Correlation Spectroscopy) A 2D experiment that identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the establishment of covalent bond connectivity within molecular fragments. wpmucdn.comcore.ac.uk
HSQC (Heteronuclear Single Quantum Coherence) A 2D experiment that correlates proton signals with their directly attached carbon atoms, providing one-bond ¹H-¹³C connectivity. core.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation) A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different molecular fragments. core.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy) A 2D experiment that identifies protons that are close in space, providing through-space correlations that are essential for determining the relative stereochemistry and conformation of the molecule. wpmucdn.com

The process of structural elucidation using NMR typically involves a systematic approach. Initially, 1D ¹H and ¹³C NMR spectra are acquired to identify the basic structural components. Subsequently, 2D experiments like COSY, HSQC, and HMBC are utilized to piece together the carbon skeleton and establish the connectivity of the molecule. Finally, NOESY experiments are performed to determine the relative stereochemistry of chiral centers and to understand the conformational preferences of the molecule. This comprehensive analysis allows for the unambiguous assignment of the structure of this compound and its derivatives. wpmucdn.comcore.ac.uk

Mass Spectrometry-Based Methods

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of this compound and its derivatives, offering high sensitivity and specificity for both qualitative and quantitative analysis. When coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), MS provides a powerful platform for impurity profiling, detection of derivatized analytes, and structural confirmation.

LC-MS/MS for Impurity Profiling and Derivatized Analyte Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective method for the separation, identification, and quantification of impurities and derivatized forms of this compound. nih.govresearchgate.netresearchgate.netnih.govunitn.itrsc.org This technique combines the separation power of high-performance liquid chromatography (HPLC) with the specificity and sensitivity of tandem mass spectrometry.

In the context of impurity profiling , LC-MS/MS can be used to detect and characterize related substances in this compound samples. nih.govresearchgate.net The process involves developing a chromatographic method to separate the main compound from its impurities. The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. By analyzing the mass-to-charge ratio of the parent and fragment ions, the structures of the impurities can be elucidated. nih.gov

For the detection of derivatized analytes , LC-MS/MS is particularly valuable. Chemical derivatization is often employed to improve the chromatographic properties or enhance the ionization efficiency of analytes that are otherwise difficult to detect. rsc.orgnih.gov For instance, the carboxyl groups of tartaric acid and its esters can be derivatized to improve their response in positive ion mode electrospray ionization (ESI), thereby increasing the sensitivity of the analysis. nih.gov The derivatized compounds can then be separated by LC and detected with high sensitivity using multiple reaction monitoring (MRM) on a tandem mass spectrometer. rsc.org

Typical LC-MS/MS Parameters for Analysis:

Parameter Description
Chromatographic Column Reversed-phase columns (e.g., C18) are commonly used for the separation of this compound and its derivatives. nih.govresearchgate.net
Mobile Phase A gradient elution using a mixture of an aqueous solvent (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. nih.govresearchgate.net
Ionization Source Electrospray ionization (ESI) is a common choice for ionizing non-volatile and thermally labile compounds like this compound derivatives. nih.govresearchgate.netresearchgate.net
Mass Analyzer Tandem quadrupole or quadrupole time-of-flight (QTOF) mass spectrometers are frequently used for their ability to perform fragmentation and provide accurate mass measurements. nih.govresearchgate.net
Detection Mode Multiple Reaction Monitoring (MRM) is often used for quantitative analysis due to its high selectivity and sensitivity. rsc.org

GC-MS for Volatile Derivatives and Structural Confirmation

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly for its volatile derivatives. nih.govnih.govresearchgate.netui.ac.idresearchgate.netnih.gov This method is well-suited for separating and identifying compounds that can be vaporized without decomposition.

For non-volatile compounds like tartaric acid and its esters, a derivatization step is often necessary to increase their volatility for GC analysis. nih.govresearchgate.net Common derivatization methods include esterification to form more volatile esters or silylation to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net These derivatized compounds can then be readily separated on a GC column.

GC-MS is also a valuable tool for structural confirmation . After separation by the GC, the eluting compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, which serves as a "fingerprint" for the compound. By comparing this fragmentation pattern to spectral libraries or by interpreting the fragmentation pathways, the structure of the compound can be confirmed. ui.ac.idnih.gov

Typical GC-MS Parameters for Analysis:

Parameter Description
GC Column A capillary column with a non-polar or medium-polarity stationary phase is typically used for the separation of volatile derivatives. nih.govui.ac.id
Carrier Gas Helium is the most commonly used carrier gas. ui.ac.id
Injection Mode Split or splitless injection is used depending on the concentration of the analyte.
Ionization Source Electron Ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns. ui.ac.id
Mass Analyzer Quadrupole mass analyzers are widely used for their robustness and cost-effectiveness. ui.ac.idresearchgate.net

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a crucial strategy in the analysis of this compound and its related compounds, aimed at improving their analytical properties for chromatographic separation and detection. nih.govresearchgate.netui.ac.idresearchgate.net Derivatization involves chemically modifying the analyte to create a new compound with more favorable characteristics, such as increased volatility for gas chromatography (GC), enhanced detectability by introducing a chromophore or fluorophore for UV or fluorescence detection in high-performance liquid chromatography (HPLC), or improved ionization efficiency for mass spectrometry (MS). nih.govresearchgate.net

The selection of a derivatizing agent and reaction conditions is critical and depends on the functional groups present in the analyte and the requirements of the analytical technique. wikipedia.org For this compound, which contains hydroxyl and ester functional groups, various derivatization strategies can be employed.

Pre- and Post-Column Derivatization in Chromatography

In chromatographic analysis, derivatization can be performed either before the separation (pre-column) or after the separation (post-column). ui.ac.idresearchgate.netactascientific.com

Pre-column derivatization is the more common approach where the analyte is derivatized before being injected into the chromatographic system. actascientific.comtandfonline.comnih.gov This technique offers several advantages:

Improved Chromatographic Behavior : Derivatization can reduce the polarity of the analyte, leading to better peak shape and resolution.

Enhanced Sensitivity : By introducing a strongly absorbing or fluorescent group, the detection limits can be significantly lowered. actascientific.comtandfonline.com

Increased Volatility : For GC analysis, derivatization is often essential to make non-volatile compounds like tartaric acid and its esters amenable to analysis. researchgate.net

A variety of reagents can be used for the pre-column derivatization of compounds containing hydroxyl and carboxyl groups. For example, silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert hydroxyl groups to their more volatile trimethylsilyl ethers for GC-MS analysis. For HPLC-UV analysis, reagents that introduce a chromophore, such as p-bromophenacyl bromide, can be used to derivatize carboxylic acids.

Post-column derivatization involves the reaction of the analyte with a reagent after it has been separated on the chromatographic column but before it reaches the detector. actascientific.comscience.gov This method is particularly useful when the derivatization reaction is difficult to control or when the derivatives are unstable. The primary goal of post-column derivatization is to enhance the detectability of the analyte without altering its chromatographic separation. actascientific.com A reagent is continuously mixed with the column effluent in a reaction coil, and the resulting colored or fluorescent product is then detected. This technique is often employed in HPLC for the analysis of compounds that lack a suitable chromophore or fluorophore. actascientific.comscience.gov

Comparison of Pre- and Post-Column Derivatization:

Feature Pre-Column Derivatization Post-Column Derivatization
Reaction Time Can be longer and require specific conditions (e.g., heating). actascientific.comnih.govReaction must be rapid and occur online. actascientific.com
Excess Reagent Excess reagent and by-products must be removed or separated chromatographically. actascientific.comExcess reagent can interfere with detection and must be chosen carefully. actascientific.com
Derivative Stability Derivatives must be stable throughout the chromatographic run.Derivatives only need to be stable for the time it takes to reach the detector. actascientific.com
Chromatography Separation is performed on the derivative.Separation is performed on the original analyte. actascientific.com
Flexibility A wider range of reactions and reagents can be used.Limited to rapid and simple reactions. actascientific.com

Both pre- and post-column derivatization strategies play a vital role in expanding the applicability of chromatographic methods for the analysis of this compound and its derivatives, enabling more sensitive and selective detection. ui.ac.idresearchgate.netactascientific.com

Derivatization for Improved Detectability and Separation of Analytes

In the analytical determination of this compound and its derivatives, derivatization is a crucial technique employed to enhance detectability and improve chromatographic separation. This chemical modification process is particularly valuable when the target analytes lack a strong chromophore for ultraviolet (UV) detection or are not readily amenable to gas chromatography (GC) due to low volatility or thermal instability. By introducing specific functional groups, derivatization can significantly lower the limits of detection and quantification, and improve peak shape and resolution in chromatographic methods.

One of the most common derivatization strategies for compounds containing hydroxyl and carboxyl groups, such as tartaric acid derivatives, is silylation. This process involves the replacement of active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (TMS) group. Silylation increases the volatility and thermal stability of the analytes, making them suitable for GC analysis. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting silylated derivatives of this compound are less polar and more volatile, leading to better separation and peak symmetry on GC columns.

For high-performance liquid chromatography (HPLC) analysis, especially with UV detection, derivatization aims to introduce a chromophoric moiety into the analyte molecule. Since this compound lacks a significant UV-absorbing group, its detection at low concentrations can be challenging. Pre-column derivatization with reagents that react with the hydroxyl groups of this compound can overcome this limitation. For instance, reagents containing aromatic or other conjugated systems can be employed to form derivatives with strong UV absorbance. This approach significantly enhances the sensitivity of the HPLC-UV method.

Another important aspect of derivatization in the context of this compound is the separation of its stereoisomers. Chiral derivatization involves reacting the enantiomers of a chiral compound with a chiral derivatizing agent to form diastereomers. These diastereomeric derivatives have different physicochemical properties and can be separated on a non-chiral stationary phase. For example, reacting this compound enantiomers with a chiral reagent can produce diastereomeric esters that are resolvable by standard HPLC or GC techniques.

The selection of the appropriate derivatization reagent and reaction conditions is critical for achieving the desired improvement in analytical performance. Factors such as reaction efficiency, stability of the derivatives, and potential for side reactions must be carefully considered and optimized.

Derivatization Technique Target Analyte Functional Group Typical Reagent Purpose Analytical Method
SilylationHydroxyl (-OH)BSTFA, MSTFAIncrease volatility and thermal stabilityGas Chromatography (GC)
Acylation (with UV-active agent)Hydroxyl (-OH)Benzoyl chloride, Dansyl chlorideIntroduce a chromophore for enhanced UV/fluorescence detectionHigh-Performance Liquid Chromatography (HPLC)
Chiral DerivatizationHydroxyl (-OH)Chiral acids, Chiral isocyanatesFormation of diastereomers for enantiomeric separationGC, HPLC

Detailed Research Findings on Derivatization Strategies

While specific studies focusing solely on the derivatization of this compound are limited, extensive research on the derivatization of analogous compounds, such as other tartaric acid esters and polyhydroxy compounds, provides a strong basis for applicable methodologies.

Research has demonstrated the effectiveness of silylation for the GC analysis of compounds containing hydroxyl groups. For example, a study on the determination of parabens, which also contain hydroxyl groups, showed that on-line silylation using reagents like MSTFA significantly improved their thermal stability and volatility for GC-MS analysis. researchgate.net The optimization of parameters such as injection port temperature and reagent volume was found to be crucial for achieving high derivatization efficiency. researchgate.net These findings are directly applicable to the analysis of this compound, where the hydroxyl groups can be similarly derivatized to facilitate GC-based separation and detection.

In the realm of HPLC, pre-column derivatization to enhance UV detection has been successfully applied to a wide range of analytes lacking native chromophores. For instance, a method was developed for the determination of organic acids in fruit juices by derivatizing them with 1-naphthylamine, which introduced a strongly UV-absorbing naphthyl group. researchgate.net This strategy significantly improved the sensitivity of the HPLC-UV method. A similar approach could be adopted for this compound, where its hydroxyl groups could be targeted by a suitable UV-active derivatizing agent.

Supramolecular Chemistry and Molecular Recognition Involving Dipropyl Tartrate

Host-Guest Inclusion Complex Formation with Chiral Scaffolds

The formation of host-guest inclusion complexes is a cornerstone of supramolecular chemistry, where a host molecule with a cavity encapsulates a guest molecule. Dipropyl tartrate and its analogs, such as diisopropyl tartrate, have been shown to act as effective chiral selectors in the formation of such complexes, particularly with chiral guest molecules. This molecular recognition is often highly specific, driven by the complementary shapes, sizes, and chemical properties of the host and guest.

In the context of chiral scaffolds, tartrate derivatives can form stable complexes, leading to enantioselective recognition. For instance, studies on the enantioselective extraction of amlodipine enantiomers have utilized hydrophobic D-diisopropyl tartrate in an organic phase. This system demonstrates preferential recognition for one enantiomer over the other, a process driven by the formation of a diastereomeric host-guest complex. The stability of these complexes is influenced by the length of the alkyl chain of the tartrate derivative, with longer chains sometimes leading to higher enantioselectivity. The interactions are primarily governed by hydrogen bonds, electrostatic interactions, and van der Waals forces.

Table 1: Interaction Energies of Tartaric Acid Derivatives with Amlodipine Enantiomers

Tartaric Acid DerivativeEnantiomer PreferenceInteraction Energy (Ecomp) (kcal/mol)
D-diisopropyl tartrateR-enantiomer-5.9964
L-diisopropyl tartrateNot specifiedNot specified
D-diethyl tartrateR-enantiomerNot specified
L-diethyl tartrateNot specifiedNot specified

This table is populated with data for diisopropyl tartrate as a close structural analog to this compound, illustrating the principles of chiral recognition.

Self-Assembly of this compound Amphiphiles and Chirality Induction

Amphiphilic molecules, which possess both hydrophilic and hydrophobic moieties, can spontaneously self-assemble in solution to form ordered structures like micelles, vesicles, and nanotubes. While specific research on this compound amphiphiles is not extensively documented, the principles of self-assembly can be applied to hypothetical amphiphilic derivatives of this compound. By chemically modifying this compound to include a hydrophobic tail, such as a long alkyl chain, and a hydrophilic head group, it is possible to create amphiphiles that can self-assemble in aqueous environments.

The chirality inherent in the this compound head group can be transferred to the supramolecular assembly, a phenomenon known as chirality induction. This can result in the formation of helical or other chiral nanostructures. The process of chirality induction is a hierarchical one, where the chirality at the molecular level is expressed at the macroscopic level of the self-assembled structure. This transfer of chirality is of significant interest for applications in catalysis, chiral separations, and materials science. The stability and morphology of these self-assembled structures would be dependent on factors such as concentration, temperature, and the presence of counter-ions.

Coordination Chemistry of Tartrate Ligands in Metal Complexes

Tartrate and its esters, including this compound, are versatile ligands in coordination chemistry due to the presence of both carboxylate and hydroxyl functional groups. These groups can coordinate to metal ions in various modes, acting as bidentate or bridging ligands to form mononuclear or polynuclear metal complexes. The coordination of tartrate ligands to metal centers can lead to the formation of discrete molecular complexes, coordination polymers, and metal-organic frameworks (MOFs).

The coordination ability of tartrate-derived ligands is influenced by the nature of the metal ion and the steric and electronic properties of the ligand itself. The alkyl groups of this compound can influence the solubility and crystal packing of the resulting metal complexes.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Tartaric acid and its derivatives are attractive candidates for the synthesis of chiral MOFs due to their inherent chirality and ability to form strong bonds with metal ions. While the direct use of this compound as a primary ligand in MOF synthesis is not widely reported, the principles of MOF design suggest its potential utility.

The synthesis of tartrate-based MOFs typically involves the solvothermal reaction of a metal salt with the tartrate ligand. The resulting framework structure is dictated by the coordination preferences of the metal ion and the geometry of the ligand. The use of a chiral ligand like this compound could lead to the formation of homochiral MOFs, which have potential applications in enantioselective separations and asymmetric catalysis. The porosity and stability of such MOFs would be key parameters for their practical application. The design of these frameworks can be guided by computational modeling to predict the resulting topologies.

Ligand exchange reactions in coordination complexes involve the replacement of one or more ligands in the coordination sphere of a metal ion by other ligands. The rates and equilibrium constants of these reactions are crucial for understanding the stability and reactivity of metal complexes. For complexes containing this compound as a ligand, the lability of the tartrate ligand would depend on the nature of the metal ion and the other ligands present in the complex.

The study of complex formation equilibria provides information on the stoichiometry and stability of the metal-ligand complexes formed in solution. For a system containing a metal ion and this compound, a series of complexes with different metal-to-ligand ratios may be formed. The stability of these complexes is quantified by their formation constants. The equilibria can be influenced by factors such as pH, temperature, and solvent. Understanding these equilibria is essential for applications such as catalysis, where the catalytically active species may be a specific metal-tartrate complex in a dynamic equilibrium with other species.

Advanced Synthetic Methodologies for Dipropyl Tartrate and Its Functional Analogs

Esterification Processes and Yield Enhancement Strategies

The primary method for synthesizing dipropyl tartrate is the Fischer-Speier esterification of tartaric acid with propanol. This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction is reversible, which presents a significant challenge as the formation of water as a byproduct can drive the reaction backward, limiting the final yield.

The mechanism involves the protonation of the carbonyl oxygen of the tartaric acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol (propanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester.

Several strategies are employed to overcome the equilibrium limitation and enhance the yield of this compound:

Removal of Water: Shifting the reaction equilibrium towards the product side is effectively achieved by removing water as it is formed. Techniques such as azeotropic distillation using a Dean-Stark apparatus are common. More advanced methods include pervaporation, which uses a membrane to selectively remove water from the reaction mixture, significantly improving conversion rates.

Use of Excess Reactant: Employing a large excess of propanol can also shift the equilibrium to favor ester formation, according to Le Châtelier's principle. The excess alcohol can often serve as the reaction solvent.

Alternative Acylating Agents: The use of more reactive acylating agents can lead to higher yields. For instance, thionyl chloride can be used to convert the carboxylic acid to an acyl chloride, which then reacts readily with propanol. This method has been shown to achieve molar yields greater than 95% for analogous tartrate esters google.com.

Optimization of Reaction Conditions: The yield is also highly dependent on reaction parameters such as temperature, catalyst concentration, and reaction time. Studies on similar esterification reactions show that increasing the temperature generally increases the reaction rate and yield up to an optimal point.

Table 1: Factors Influencing this compound Esterification Yield

ParameterEffect on YieldTypical Strategy for Enhancement
Water Concentration Inverse relationship; byproduct water drives reverse reaction.Continuous removal via distillation or pervaporation.
Alcohol to Acid Ratio Direct relationship; excess alcohol shifts equilibrium forward.Use propanol in large excess, often as the solvent.
Catalyst Concentration Direct relationship up to an optimal level.Use of strong acid catalysts like H₂SO₄ at appropriate concentrations.
Temperature Direct relationship; increases reaction rate.Heating the reaction mixture, often to the reflux temperature of the alcohol.

Synthesis of Chiral Derivatives and Modified Tartrate Esters

This compound, available in its chiral forms (L-(+)- or D-(-)-), is a versatile synthon for creating a wide range of chiral derivatives and modified esters. Its C2-symmetric backbone with two stereocenters allows for the unambiguous introduction of chirality into target molecules.

The hydroxyl groups at the C2 and C3 positions are key sites for modification. They can be protected, activated, or replaced to create a variety of functional analogs. For example, they can be converted to acetals or ketals, such as the acetonide derivative, which protects the diol while allowing for selective reactions at the ester functionalities.

Furthermore, tartrate esters are extensively used as chiral building blocks in the total synthesis of complex, biologically active molecules. For instance, analogous tartrate esters like diethyl-L-tartrate have been converted into key intermediates for natural products such as (+)-muricatacin and thromboxane B₂. These syntheses often involve multi-step sequences where the tartrate moiety is transformed into a different functional group arrangement, such as a protected threitol derivative or an epoxide, while retaining the original stereochemistry.

Modified tartrate esters also serve as crucial chiral ligands in asymmetric catalysis. The most notable example is the Sharpless asymmetric epoxidation, where diethyl or diisopropyl tartrate acts as a chiral ligand for a titanium catalyst, enabling the highly enantioselective epoxidation of allylic alcohols. This compound can be employed similarly to fine-tune the steric and electronic properties of the catalyst system.

Table 2: Examples of Chiral Derivatives from Tartrate Esters

Starting Tartrate EsterReagents/ConditionsResulting Derivative/IntermediateApplication/Significance
Diethyl-L-tartrate1. Protection of diol2. Reduction of esters3. Further functionalizationProtected Threitol DerivativeIntermediate in the synthesis of secosyrin 1 and syringolides 1 and 2.
Diethyl-D-tartrate1. Conversion to ditosylate2. Nucleophilic substitution with phenylselenideBis(phenylselenide) DerivativePrecursor for radical cyclization to form bicyclic compounds.
Diisopropyl Tartrate (DIPT)Titanium Isopropoxide (Ti(OⁱPr)₄)DIPT-Titanium ComplexChiral catalyst for Sharpless asymmetric epoxidation.
Diethyl-L-tartrateMulti-step sequence including epoxidation and Claisen rearrangementBicyclic Pyran IntermediateKey building block in the total synthesis of Thromboxane B₂.

Green Chemistry Approaches in Tartrate Ester Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, and the synthesis of tartrate esters is increasingly being adapted to align with the principles of green chemistry. Tartaric acid itself is a renewable feedstock, often sourced from the byproducts of winemaking, which makes its derivatives inherently "green." acs.orgpatsnap.com

Key green chemistry strategies in tartrate ester synthesis include:

Use of Solid Acid Catalysts: To circumvent the problems associated with corrosive and difficult-to-separate liquid acid catalysts like sulfuric acid, various solid acid catalysts have been employed. aurak.ac.ae These include ion-exchange resins, zeolites, and sulfonic acid-functionalized materials. aurak.ac.aeresearchgate.netresearchgate.netnih.gov These catalysts are non-corrosive, easily recoverable by simple filtration, and can often be regenerated and reused, minimizing waste and simplifying product purification. nih.gov

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign route to ester synthesis. nih.gov Lipases, a class of hydrolase enzymes, can catalyze esterification reactions under mild conditions (room temperature and atmospheric pressure) and in non-aqueous solvents. mdpi.com This approach avoids the need for harsh acid catalysts and high temperatures, often resulting in high yields and excellent enantioselectivity. The use of enzymes is a cornerstone of green pharmaceutical synthesis. nih.gov

Solvent-Free Reactions: Conducting the esterification under solvent-free conditions is another green approach that reduces waste and energy consumption. This can be achieved by using one of the reactants, typically the alcohol, in excess to serve as the liquid phase.

Improved Separation Techniques: As mentioned previously, using pervaporation instead of traditional distillation for water removal is a more energy-efficient process that can be integrated into the reaction setup to continuously drive the synthesis to completion.

Table 3: Comparison of Catalytic Methods for Tartrate Ester Synthesis

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Liquid Acid H₂SO₄, HClHigh catalytic activity, low cost.Corrosive, difficult to separate, generates acidic waste.
Heterogeneous Solid Acid Amberlyst-15, Zeolite H-ZSM-5, Sulfonated CarbonReusable, non-corrosive, easy to separate, reduced waste. aurak.ac.aeresearchgate.netCan have lower activity than liquid acids, potential for pore blockage.
Biocatalyst (Enzyme) Candida antarctica lipase B (CALB)High selectivity, mild reaction conditions, biodegradable. nih.govmdpi.comHigher cost, potential for denaturation, lower reaction rates.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Catalyst Design

The traditional approach to catalyst development often involves time-consuming trial-and-error experimentation. wayne.eduacs.org The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize this paradigm by transitioning to a data-driven, automated approach. wayne.edu For catalytic systems involving dipropyl tartrate, AI and ML can accelerate the discovery and optimization of reaction conditions and catalyst structures.

Machine learning models can be trained on existing datasets from reactions using this compound and other chiral ligands. nih.gov These models can predict structure-property relationships, identifying key molecular descriptors of the ligand or substrate that influence enantioselectivity and yield. wayne.edu By processing vast amounts of data from past experiments, AI can pinpoint optimal reaction parameters—such as temperature, solvent, and catalyst loading—far more efficiently than human-led iterative processes. nih.gov

Table 1: Hypothetical Machine Learning Model Parameters for Optimizing a this compound-Mediated Reaction

Parameter Variable Type Range/Categories Goal
Temperature (°C) Continuous -20 to 40 Maximize Enantiomeric Excess
Solvent Categorical Dichloromethane, Toluene, THF Maximize Yield
Substrate Concentration (M) Continuous 0.1 to 1.0 Minimize Reaction Time
Catalyst Loading (mol%) Continuous 1 to 10 Minimize Catalyst Use

Flow Chemistry Applications in this compound-Mediated Reactions

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise process, offers significant advantages in terms of safety, scalability, and process control. youtube.com Its application to this compound-mediated asymmetric reactions represents a major avenue for process intensification and efficiency gains. nih.govnih.govresearchgate.net

In a flow reactor, reagents are pumped through a tube or microreactor where they mix and react. youtube.com This setup allows for superior heat and mass transfer compared to batch reactors, leading to more consistent product quality and higher yields. The reduced reactor volume at any given time enhances safety, especially when dealing with exothermic reactions or unstable intermediates. youtube.com For this compound-catalyzed reactions, such as asymmetric epoxidations, flow chemistry can enable precise control over reaction time (residence time) and temperature, which are critical for achieving high enantioselectivity.

Moreover, flow systems facilitate the integration of multiple synthetic steps into a single, uninterrupted sequence, a concept known as "telescoped reactions". youtube.com This approach minimizes manual handling and intermediate purification steps, reducing waste and saving time. nih.gov The development of continuous flow processes for the synthesis of chiral active pharmaceutical ingredients (APIs) is a rapidly growing field, and applying these principles to this compound systems could streamline the production of valuable chiral building blocks. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Hypothetical this compound-Catalyzed Epoxidation

Feature Batch Synthesis Continuous Flow Synthesis
Reaction Time 12 hours 30 minutes (residence time)
Productivity 10 g / 12-hour cycle 50 g / hour
Yield 85% 95%
Enantiomeric Excess 92% ee 98% ee
Process Safety Moderate (exotherm control) High (small reaction volume)

| Scalability | Difficult (requires larger vessels) | Easy (longer run time or parallel reactors) |

Development of Novel Heterogeneous Catalytic Systems

A significant drawback of homogeneous catalysts, such as the standard titanium-dipropyl tartrate complex, is the difficulty in separating the catalyst from the reaction mixture post-reaction. This complicates product purification and prevents catalyst recycling, adding to cost and waste. Developing heterogeneous versions of this compound-based catalysts is a key goal for creating more sustainable chemical processes.

Heterogenization involves anchoring the active catalytic species onto an insoluble solid support. nih.gov This allows the catalyst to be easily recovered by simple filtration and reused in subsequent reaction cycles. Potential supports include inorganic materials like silica and zeolites, or organic polymers. nih.govresearchgate.net The this compound ligand or the entire metal-ligand complex can be chemically tethered to the support surface.

The challenge lies in designing the linkage and the support material in a way that does not compromise the catalyst's activity or enantioselectivity. The use of nanostructured supports can provide a high surface area and a defined chemical environment around the active site, potentially mimicking the performance of homogeneous systems while retaining the benefits of easy recovery and recycling. nih.gov

Table 3: Potential Strategies for Heterogenization of this compound Catalysts

Support Material Immobilization Method Potential Advantages Potential Challenges
Silica Gel Covalent bonding via a silane linker High surface area, thermal stability Possible leaching of the metal or ligand
Polystyrene Beads Copolymerization with a functionalized tartrate monomer Swells in organic solvents, good accessibility Lower thermal stability than inorganic supports
Zeolites Encapsulation within the porous structure ("ship in a bottle") Shape selectivity, high stability Diffusion limitations for bulky substrates

| Magnetic Nanoparticles | Surface functionalization and covalent attachment | Easy separation using an external magnet | Potential for particle aggregation |

Advanced Spectroscopic Probes for In-Situ Mechanistic Studies

A deep understanding of the reaction mechanism is paramount for the rational design of improved catalysts. While the general mechanism of tartrate-mediated reactions like the Sharpless epoxidation is known, many details regarding the structure of the active catalyst and the transition states remain subjects of investigation. mdpi.comwikipedia.org Advanced spectroscopic techniques that allow for the real-time monitoring of reactions (in-situ studies) are powerful tools for elucidating these details.

Techniques such as in-situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide a window into the reaction as it happens. These methods can identify transient intermediates, track the concentration of reactants and products, and provide structural information about the catalyst under actual operating conditions. For the titanium-dipropyl tartrate system, in-situ spectroscopy could help definitively characterize the dimeric structure of the active catalyst, which is widely believed to be crucial for enantioselectivity. wayne.edumdpi.comwikipedia.org

By combining experimental data from these advanced spectroscopic probes with computational modeling, researchers can build a highly detailed picture of the catalytic cycle. This knowledge can reveal the origins of stereoselectivity and identify rate-limiting steps, providing clear targets for the future design of more efficient catalysts based on the this compound framework.

Table 4: Application of In-Situ Spectroscopic Techniques to this compound Systems

Spectroscopic Technique Information Gained Research Question Addressed
In-Situ IR/Raman Vibrational modes of key functional groups (C=O, O-O, Ti-O) How does the substrate coordinate to the titanium center? How does the peroxide bond weaken upon coordination? mdpi.com
In-Situ NMR Changes in chemical shifts and coupling constants What is the solution-state structure of the active catalyst (monomer vs. dimer)?
Circular Dichroism (CD) Chiral environment around the metal center How does the chiral ligand induce asymmetry during the reaction?

| X-ray Absorption Spectroscopy (XAS) | Oxidation state and coordination environment of the titanium center | Does the oxidation state of titanium change during the catalytic cycle? |

Computational Design of New this compound-Based Chiral Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms and designing new catalysts. wayne.edunih.gov DFT calculations allow researchers to model the structures and energetics of molecules, transition states, and reaction pathways at the atomic level. wayne.eduacs.org Such studies have been extensively applied to the Sharpless epoxidation using diethyl tartrate, providing profound insights that are directly applicable to the this compound system. wayne.edunih.govmdpi.com

By modeling the "loaded" Sharpless catalyst, computational studies can determine the precise three-dimensional arrangement of the titanium center, the this compound ligand, the substrate (allylic alcohol), and the oxidant. nih.gov These models can calculate the activation energies for different reaction pathways, explaining why one enantiomer of the product is formed preferentially. wayne.edunih.gov For instance, DFT studies can analyze the effect of the O-C-C=C dihedral angle on enantioselectivity, a key factor in predicting the reaction outcome. nih.gov

The predictive power of computational chemistry enables the in-silico design of novel chiral systems. Researchers can systematically modify the structure of the this compound ligand—for example, by introducing bulky substituents—and computationally screen these new variants for their potential to deliver higher activity or selectivity. This computational pre-screening significantly reduces the number of molecules that need to be synthesized and tested in the lab, accelerating the discovery of superior catalysts for asymmetric synthesis.

Table 5: Computational Parameters and Predicted Outcomes for Designing New Tartrate-Based Ligands

Computational Method Input Parameter Predicted Outcome
DFT Geometry Optimization Modified ligand structure (e.g., bulkier ester groups) 3D structure of the catalyst-substrate complex
DFT Transition State Search Reaction coordinates for oxygen transfer Activation energy barriers for competing pathways
Quantum Theory of Atoms in Molecules (QTAIM) Electron density distribution Nature and strength of non-covalent interactions guiding stereoselectivity mdpi.com

| Molecular Dynamics (MD) | Solvent and temperature | Conformational flexibility of the catalyst and its impact on selectivity |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.